molecular formula C23H26N2O5 B270886 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270886
M. Wt: 410.5 g/mol
InChI Key: KMQMLQCJPMRGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as EPPC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyrrolidinecarboxylate family and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation and cell growth. This compound has also been found to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases. This compound has also been found to have anti-angiogenic properties, which may be useful in the treatment of diseases that involve abnormal blood vessel growth, such as cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are numerous future directions for research involving 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential use of this compound in combination with other anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its well-established synthesis method, anti-tumor and anti-inflammatory properties, and antioxidant and anti-angiogenic effects make it a promising candidate for further research. However, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with ethoxyaniline in the presence of a coupling agent. The resulting product is then treated with ethyl chloroformate to form this compound. The synthesis method of this compound has been well-established and has been used in numerous studies.

Scientific Research Applications

2-(2-Ethoxyanilino)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity in various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-3-16-9-11-18(12-10-16)25-14-17(13-22(25)27)23(28)30-15-21(26)24-19-7-5-6-8-20(19)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3,(H,24,26)

InChI Key

KMQMLQCJPMRGLC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3OCC

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

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